Structural Differentiation from Optimized CCR1 Antagonist Leads (Class-Level Comparison Based on 2D Topology)
The target compound CAS 1798621-99-4 is a tertiary-amine-free, secondary amide xanthene-9-carboxamide derivative. This distinguishes it from the most optimized quaternary ammonium CCR1 antagonists such as 2q-1 (J-113863), which incorporates a quaternized piperidine nitrogen and achieves IC₅₀ values of 0.9 nM (human CCR1 binding) and 5.8 nM (murine CCR1 binding) in ¹²⁵I-MIP-1α displacement assays using CHO cells transfected with human CCR1 receptors [1]. The lead compound 1a (xanthene-9-carboxamide with a basic piperidine side chain) showed substantially weaker inhibitory activity prior to quaternization [1], demonstrating that the presence or absence of a charged amine profoundly affects receptor affinity. CAS 1798621-99-4 lacks this quaternized nitrogen and contains a neutral hydroxyethoxy side chain, placing it outside the SAR space of the most potent published CCR1 ligands. No direct head-to-head binding or functional data exist for this compound against any comparator.
| Evidence Dimension | Structural class and reported CCR1 binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | No disclosed CCR1 binding or functional data; neutral secondary amide, hydroxyethoxy side chain, no quaternized nitrogen |
| Comparator Or Baseline | 2q-1 (J-113863): IC₅₀ = 0.9 nM (human CCR1), 5.8 nM (murine CCR1) [1]; Lead 1a: significantly weaker binding prior to quaternization [1] |
| Quantified Difference | Not calculable; target compound lacks any reported activity data |
| Conditions | Class comparison based on 2D chemical structure; comparator data from ¹²⁵I-MIP-1α binding assay, human CCR1-transfected CHO cells |
Why This Matters
If CCR1 antagonist activity is the intended application, the absence of a basic/quaternized amine in CAS 1798621-99-4 makes it unlikely to recapitulate the sub-nanomolar potency of 2q-1, and purchasers should not treat it as a functional substitute without confirmatory data.
- [1] Naya A, Sagara Y, Ohwaki K, et al. Design, synthesis, and discovery of a novel CCR1 antagonist. J Med Chem. 2001;44(9):1429-1435. doi:10.1021/jm0004244. PMID: 11311066. View Source
